1-(5-Ethoxy-2-mercaptophenyl)propan-2-one

Description

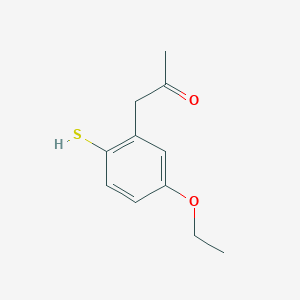

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one is a synthetic organic compound featuring a propan-2-one backbone substituted with ethoxy (–OCH₂CH₃) and mercapto (–SH) groups at the 5- and 2-positions of the phenyl ring, respectively. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid in 72% efficiency . Spectroscopic data (e.g., NMR, IR) align with prior reports, confirming its structural integrity . The ethoxy and mercapto substituents confer unique electronic and steric properties, making it a candidate for applications in catalysis, medicinal chemistry, and materials science.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(5-ethoxy-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-3-13-10-4-5-11(14)9(7-10)6-8(2)12/h4-5,7,14H,3,6H2,1-2H3 |

InChI Key |

SKTAXTAGLYHORV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)S)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-mercaptophenol with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (–OCH₂CH₃) and mercapto (–SH) groups in the title compound provide mixed electronic effects (ethoxy is electron-donating, mercapto is weakly electron-withdrawing). This contrasts with halogenated analogs (e.g., Cl, I), which are strongly electron-withdrawing .

- Sulfur vs. Oxygen Functionality : Mercapto groups enhance metal-binding capacity compared to methoxy or ethoxy groups, making the title compound more reactive in coordination chemistry .

Physicochemical Properties

Solubility and Stability

- Title Compound: Limited solubility in polar solvents (e.g., water) but soluble in DMSO or DMF due to the mercapto group .

- Thiosemicarbazone Derivatives: Analogous propan-2-one derivatives (e.g., 1-(p-tolylhydrazono)-propan-2-one) form stable thiosemicarbazones with DMF/DMSO solubility but water insolubility .

- Benzofuran Analogs : Substitution with methoxy or hydroxy groups (e.g., compounds 1–3 in ) improves aqueous solubility due to hydrogen bonding .

Spectroscopic Profiles

- NMR Shifts : The title compound’s ¹H-NMR shows distinct peaks for ethoxy (δ ~1.3–1.5 ppm for –CH₂CH₃) and mercapto (δ ~3.5–4.0 ppm for –SH) groups. In contrast, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-2-one) exhibit sharper singlet peaks for –OCH₃ (δ ~3.8 ppm) .

- IR Spectroscopy : Mercapto groups in the title compound show S–H stretches at ~2550 cm⁻¹, absent in oxygenated analogs .

Functional Comparisons

Corrosion Inhibition

Propan-2-one derivatives with imino/hydrazono groups (e.g., 1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one) exhibit corrosion inhibition efficiencies of 88.3–91.3% in acidic media . The title compound’s mercapto group may enhance adsorption on metal surfaces, though experimental data are pending.

Biological Activity

1-(5-Ethoxy-2-mercaptophenyl)propan-2-one is an organic compound that has garnered attention due to its potential biological activities. Characterized by an ethoxy group and a mercapto group, this compound exhibits various chemical properties that may contribute to its pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical formula for 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one is C12H16O2S, with a molecular weight of approximately 210.29 g/mol. The structure includes:

- Ethoxy Group : Contributes to solubility and reactivity.

- Mercapto Group : Known for its role in redox reactions and potential antioxidant properties.

The biological activity of 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one can be attributed to its interaction with various biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, which may inhibit enzyme activity or alter protein function. Additionally, the ethoxy group may influence the compound's lipophilicity, enhancing its ability to penetrate cellular membranes.

Biological Activities

Research indicates that compounds with mercapto groups often exhibit significant biological activities including:

- Antioxidant Activity : The mercapto group can scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Activity : Some studies suggest that similar compounds can inhibit microbial growth, making them candidates for antibiotic development.

- Anticancer Properties : Compounds like 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one have shown potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one:

- Antiproliferative Effects : Research on related compounds has demonstrated IC50 values in the range of 10–33 nM against various cancer cell lines, indicating strong antiproliferative effects comparable to established chemotherapeutic agents like CA-4 .

- Enzyme Inhibition : Studies have shown that the compound can act as a potent inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders.

- Oxidative Stress Protection : Compounds with similar structures have been linked to protective effects against oxidative damage, highlighting their potential as therapeutic agents for conditions related to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.